tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl 4-(2-formyl-1-methylpyrrol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-5-12(6-10-18)13-7-8-17(4)14(13)11-19/h5,7-8,11H,6,9-10H2,1-4H3 |
InChI Key |
JWBMRHZYIPHVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(N(C=C2)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the pyrrole ring followed by the construction of the tetrahydropyridine ring. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the mechanisms of biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Research might focus on its effects on cellular processes and its potential as a drug candidate.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related derivatives:
Biological Activity
Chemical Identity:
- Name: tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- CAS Number: 2059974-32-0
- Molecular Formula: CHNO
- Molecular Weight: 290.36 g/mol
This compound belongs to a class of heterocyclic compounds that exhibit various biological activities. Its unique structure combines a pyrrol ring with a tetrahydropyridine moiety, which may contribute to its pharmacological properties.
Antioxidant Activity
Research indicates that derivatives of pyrrole and pyrrolidine exhibit significant antioxidant properties. The presence of the pyrrole ring in the structure of this compound may enhance its ability to scavenge free radicals. Studies have shown that compounds with similar structures demonstrate varying degrees of antioxidant activity, often correlating with the electron-donating or withdrawing nature of substituents on the aromatic systems .
Anti-inflammatory Properties
Compounds containing pyrrole and tetrahydropyridine frameworks have been associated with anti-inflammatory effects. For instance, certain derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways . The potential for this compound to modulate inflammatory responses warrants further investigation.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance. The mechanism of action could involve disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research on related compounds has indicated that they can protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Antioxidant Activity Assessment
A study conducted on various pyrrole derivatives demonstrated that those with electron-withdrawing groups showed enhanced antioxidant activity compared to their electron-donating counterparts. The assessment was carried out using DPPH radical scavenging assays, where this compound could be evaluated for its efficacy against standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies on compounds structurally related to tert-butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine showed significant inhibition of TNF-alpha production in macrophages. This suggests a potential mechanism for the anti-inflammatory effects through modulation of cytokine release .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
